molecular formula C22H23NO5 B2678229 (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 869078-20-6

(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2678229
CAS No.: 869078-20-6
M. Wt: 381.428
InChI Key: ZMAMHFIRWGISJR-MOSHPQCFSA-N
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Description

The compound (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one features a benzofuran-3-one core substituted with a 4-ethoxyphenylmethylidene group at position 2, a hydroxyl group at position 6, and a morpholin-4-ylmethyl moiety at position 6. This structure confers unique physicochemical and pharmacological properties. The ethoxy group enhances lipophilicity, while the morpholine ring improves aqueous solubility through hydrogen bonding.

Properties

IUPAC Name

(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-2-27-16-5-3-15(4-6-16)13-20-21(25)17-7-8-19(24)18(22(17)28-20)14-23-9-11-26-12-10-23/h3-8,13,24H,2,9-12,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAMHFIRWGISJR-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with a suitable benzofuran derivative under basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to form an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations allows for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. For example, the hydroxy group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the morpholinylmethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 2 and 7, influencing drug-likeness parameters such as solubility, bioavailability, and synthetic accessibility (Table 1).

Table 1: Substituents and Properties of Benzofuran-3-one Derivatives

Compound Name Position 2 Substituent Position 7 Substituent logP* Water Solubility* SAS* Bioavailability Score*
Target Compound 4-Ethoxyphenyl Morpholin-4-ylmethyl ~2.8 Moderate 3.8 0.55–0.56
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one 4-Methoxyphenyl Methyl ~2.5 Low 2.1 0.55
(2Z)-7-[(4-Methylpiperazin-1-yl)methyl]-2-(thiophen-2-ylmethylidene) analog Thiophen-2-yl 4-Methylpiperazin-1-ylmethyl ~3.2 Moderate 4.2 0.50
(2Z)-2-(4-Fluorophenylmethylidene)-6-hydroxy analog 4-Fluorophenyl None ~2.0 High 1.5 0.56

*Predicted or inferred values based on structural analogs in evidence.

  • Lipophilicity (logP): The target compound’s ethoxy group increases logP compared to methoxy (2.8 vs. 2.5) but remains lower than the thiophene-containing analog (logP ~3.2) due to morpholine’s hydrophilic nature .
  • Solubility: The morpholin-4-ylmethyl group enhances water solubility compared to methyl or unsubstituted analogs. The fluorophenyl derivative () exhibits the highest solubility, likely due to reduced steric hindrance .
  • Synthetic Accessibility Score (SAS): The target compound’s SAS (3.8) is higher than analogs with simpler substituents (e.g., SAS 1.5–2.1), reflecting the complexity of introducing morpholine and ethoxy groups .

Bioavailability and Pharmacokinetics

The target compound shares a bioavailability score (0.55–0.56) with methoxy and fluorophenyl analogs, suggesting balanced absorption and metabolism. The morpholine group may improve membrane permeability compared to methyl substituents, while the ethoxy group could extend half-life via reduced oxidative metabolism . In contrast, the thiophene-containing analog (bioavailability 0.50) may suffer from faster clearance due to cytochrome P450 interactions .

Biological Activity

The compound (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule with potential pharmacological applications. Its unique structure, featuring a benzofuran core and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound can be represented by the following molecular formula:

Property Details
IUPAC Name This compound
Molecular Formula C19H23N1O4
Molecular Weight 329.39 g/mol

The structural features include:

  • A hydroxyl group (-OH) that may contribute to its reactivity.
  • A morpholine ring that could enhance its interaction with biological targets.

Research indicates that compounds similar to this compound may act on various biological pathways:

  • Enzyme Inhibition : The presence of the morpholine group suggests potential interactions with enzymes, possibly acting as inhibitors or modulators.
  • Receptor Binding : Compounds in the benzofuran class have shown affinity for various receptors, including serotonin and dopamine receptors, which are crucial for neurological functions.

Therapeutic Potential

The compound's structural characteristics suggest several therapeutic applications:

  • Antioxidant Activity : The hydroxyl group may confer antioxidant properties, potentially protecting cells from oxidative stress.
  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective effects in preclinical models, indicating potential for treating neurodegenerative diseases.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, suggesting this compound could have similar effects.

In Vitro Studies

In vitro studies have evaluated the biological activity of related compounds. For instance:

  • A study found that benzofuran derivatives exhibited significant inhibition of specific cancer cell lines, indicating potential antitumor activity (PubMed ID: 15634000) .

In Vivo Studies

Animal models have been employed to assess the efficacy of similar compounds:

  • Cognitive Enhancement : Research has shown that certain benzofuran derivatives enhance cognitive functions in rodent models at low dosages (0.01–1 mg/kg), suggesting potential use in treating cognitive disorders .
  • Behavioral Models : In behavioral tests, compounds similar to (2Z)-2 showed efficacy without inducing locomotor side effects, highlighting their selective action on cognitive pathways .

Comparative Analysis with Similar Compounds

Compound Activity Reference
4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran)Potent H(3) receptor antagonist
6-Hydroxybenzofuran derivativesAntioxidant and neuroprotective
Morpholine-substituted benzofuransAntimicrobial activity

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